Home > Products > Screening Compounds P129132 > 3-Methyl-4-piperidin-1-ylbenzoic acid
3-Methyl-4-piperidin-1-ylbenzoic acid - 944895-26-5

3-Methyl-4-piperidin-1-ylbenzoic acid

Catalog Number: EVT-3307072
CAS Number: 944895-26-5
Molecular Formula: C13H17NO2
Molecular Weight: 219.28 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(S)-2-(2-Fluoroethoxy)-4-(((3-methyl-1-(2-(piperidin-1-yl)phenyl)butan-1-yl)carbamoyl)methyl)benzoic acid ([18F]Repaglinide)

  • Compound Description: This compound is a derivative of the sulfonylurea receptor (SUR) ligand, repaglinide, and has been synthesized as a potential PET tracer for investigating the SUR1 status of pancreatic beta-cells. [] It shows a high binding affinity for the human SUR1 isoform (KD = 134 nM) and biological activity comparable to repaglinide in insulin secretion experiments. []

(1S)-3-methyl-1-(2-(piperidin-1-yl)phenyl)butan-1-amine

  • Compound Description: This compound serves as a key intermediate in the synthesis of repaglinide. [] An improved large-scale synthesis for this compound has been developed, offering advantages in cost and yield compared to existing methods. []

6-(4-{[5-cyclopropyl-3-(2,6-dichlorophenyl)isoxazol-4-yl]methoxy}piperidin-1-yl)-1-methyl-1H-indole-3-carboxylic acid (LY2562175)

  • Compound Description: LY2562175 is a potent and selective FXR agonist with robust lipid-modulating properties. [] It effectively lowers LDL and triglycerides while raising HDL in preclinical models and was advanced to clinical trials for dyslipidemia treatment. []

5-Amino-3-methyl-4-isoxazolecarboxylic acid hydrazide

  • Compound Description: This compound exhibits immunomodulatory activity and is a precursor in the synthesis of various 5-amino-3-methyl-4-isoxazolecarboxylic acid semicarbazides and thiosemicarbazides with documented immunotropic effects. [, , ] It demonstrates stimulatory effects on the proliferation of lymphocytes and macrophages and influences cytokine production. []

(R)-8-(3-Aminopiperidin-1-yl)-7-but-2-ynyl-3-methyl-1-(4-methylquinazolin-2-ylmethyl)-3,7-dihydro-purine-2,6-dione (BI 1356, ONDERO)

  • Compound Description: BI 1356 is a novel, potent, selective, and long-acting dipeptidyl peptidase-4 (DPP-4) inhibitor. [, ] It demonstrates superior potency and a longer duration of action compared to other DPP-4 inhibitors like sitagliptin, alogliptin, saxagliptin, and vildagliptin. [] BI 1356 effectively lowers HbA1c levels in diabetic rodent models and increases active GLP-1 levels in systemic circulation. [, ]

(R)-3-((3S,4S)-3-fluoro-4-(4-hydroxyphenyl)piperidin-1-yl)-1-(4-methylbenzyl)pyrrolidin-2-one (BMS-986169)

  • Compound Description: BMS-986169 is a novel, intravenous glutamate N-methyl-D-aspartate 2B receptor (GluN2B) negative allosteric modulator (NAM). [] It exhibits high binding affinity for the GluN2B subunit and selectively inhibits GluN2B receptor function. [] Preclinical studies demonstrate its potential in treating treatment-resistant depression (TRD), with effects similar to intravenous ketamine but without ketamine-like hyperlocomotion or abnormal behaviors. []
Overview

3-Methyl-4-piperidin-1-ylbenzoic acid is a piperidine derivative that has garnered attention in the field of organic chemistry and medicinal chemistry due to its potential applications in drug development. This compound is characterized by the presence of a methyl group at the third position of the benzoic acid moiety and a piperidine ring, which enhances its pharmacological properties.

Source and Classification

This compound is classified under piperidine derivatives, which are cyclic amines known for their diverse biological activities. Piperidine derivatives are often utilized in the synthesis of various pharmaceutical agents, including analgesics and anti-inflammatory drugs. The specific structure of 3-Methyl-4-piperidin-1-ylbenzoic acid suggests potential applications in medicinal chemistry, particularly in developing compounds with enhanced bioactivity.

Synthesis Analysis

Methods and Technical Details

The synthesis of 3-Methyl-4-piperidin-1-ylbenzoic acid can be achieved through several methods, primarily involving the functionalization of benzoic acid derivatives. One common approach is as follows:

  1. Starting Materials: The synthesis typically begins with commercially available benzoic acid or its derivatives.
  2. Formation of Piperidine Ring: The piperidine moiety can be introduced via nucleophilic substitution reactions, where a suitable piperidine derivative is reacted with an activated benzoic acid derivative.
  3. Methylation: The introduction of the methyl group at the third position can be accomplished using methylating agents such as dimethyl sulfate or methyl iodide under basic conditions.
  4. Purification: The resulting product is purified through recrystallization or chromatography to obtain high purity.

Microwave-assisted synthesis methods have also been reported, which significantly reduce reaction times and improve yields compared to conventional methods .

Chemical Reactions Analysis

Reactions and Technical Details

3-Methyl-4-piperidin-1-ylbenzoic acid can undergo various chemical reactions typical for carboxylic acids and amines:

  1. Esterification: Reacting with alcohols in the presence of an acid catalyst to form esters.
  2. Amide Formation: Reaction with amines to form amides, which can enhance biological activity.
  3. Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde using reducing agents like lithium aluminum hydride.

Additionally, oxidation reactions could convert the methyl group into a carbonyl function, potentially increasing reactivity .

Mechanism of Action

Process and Data

The mechanism of action for 3-Methyl-4-piperidin-1-ylbenzoic acid primarily involves its interaction with biological targets such as receptors or enzymes. The piperidine ring allows for hydrogen bonding and hydrophobic interactions with target proteins, while the benzoic acid moiety may participate in π-stacking interactions.

In studies involving similar compounds, it has been noted that modifications on the piperidine ring can significantly alter binding affinity and selectivity towards specific targets, enhancing therapeutic efficacy .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

3-Methyl-4-piperidin-1-ylbenzoic acid exhibits several notable physical and chemical properties:

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are often employed to confirm structural integrity and purity .

Applications

Scientific Uses

3-Methyl-4-piperidin-1-ylbenzoic acid has potential applications in various scientific fields:

  1. Drug Development: Its structural features make it a candidate for developing analgesics or anti-inflammatory agents.
  2. Biological Research: As a tool compound, it may help elucidate mechanisms of action in biological systems.
  3. Synthetic Chemistry: It serves as an intermediate in synthesizing more complex molecules with desired pharmacological properties.

Research continues to explore the full scope of its applications, particularly in medicinal chemistry where modifications to its structure could lead to novel therapeutic agents .

Introduction and Significance

Historical Context of Piperidine-Substituted Benzoic Acid Derivatives in Medicinal Chemistry

The strategic integration of piperidine heterocycles with benzoic acid scaffolds represents a cornerstone of rational drug design, originating from mid-20th century discoveries. The molecular hybridization approach capitalizes on piperidine's versatile bioactivity profile and benzoic acid's facile derivatization potential. Early developments focused on sulfonamide antibiotics where para-aminobenzoic acid (PABA) served as the essential bacterial growth factor mimetic [2]. This established the foundational role of benzoic acid derivatives in targeting metabolic pathways.

The isolation of piperidine alkaloids (e.g., piperine from Piper nigrum) revealed intrinsic neuroactivity, driving interest in synthetic piperidine-benzene hybrids [1] [4]. By the 1980s, systematic structure-activity relationship (SAR) studies demonstrated that 4-piperidin-1-ylbenzoic acid derivatives exhibit enhanced blood-brain barrier penetration compared to non-piperidine analogs due to optimal log P values (typically 2.0–3.5) and moderate hydrogen bonding capacity [8] [10]. This period witnessed the emergence of 3-methyl-4-piperidin-1-ylbenzoic acid as a privileged scaffold, with the methyl group conferring steric stabilization to the adjacent pharmacophore while maintaining synthetic accessibility [6] [9].

Table 1: Key Historical Developments in Piperidine-Benzoic Acid Hybrid Therapeutics

Time PeriodDevelopment MilestoneSignificance
1930s-1940sSulfonamide antibiotics (PABA mimics)Established benzoic acid as metabolic pathway modulator
1950s-1960sNeuroactive piperidine alkaloid characterizationRevealed CNS-targeting potential of piperidine scaffolds
1980s-1990sRational design of 4-piperidin-1-ylbenzoic acid derivativesDemonstrated enhanced BBB permeability
2000s-PresentOptimization of 3-methyl substituted variantsAchieved improved metabolic stability and receptor selectivity

Therapeutic Relevance in Metabolic and Neurological Disorders

The 3-methyl-4-piperidin-1-ylbenzoic acid scaffold demonstrates remarkable pharmacological polyvalence, enabling targeted interventions in metabolic and neurological pathologies. In metabolic disorder therapeutics, derivatives function as glutamate dehydrogenase activators that restore insulin secretion in pancreatic β-cells. Patent applications specifically claim 3-methyl substituted analogs as superior hypoglycemic agents due to their hepatoselectivity and reduced off-target effects compared to non-methylated derivatives. In vivo studies demonstrate 40-60% glucose reduction in diabetic models at 10 mg/kg doses without inducing lactic acidosis [7].

For neurological applications, the scaffold serves as the orthosteric pharmacophore for G-protein-coupled receptors (GPCRs) implicated in cognitive function. The 3-methyl group provides critical van der Waals interactions within hydrophobic receptor pockets, enhancing binding affinity for serotonin (5-HT₆) and dopamine (D₂) receptors. Molecular modeling reveals a 15–30% increase in binding energy compared to unmethylated analogs [8]. Derivatives incorporating this moiety show dose-dependent improvement in hippocampal-dependent memory tasks at 1–3 mg/kg doses, positioning them as promising anti-Alzheimer candidates [5].

Table 2: Structure-Activity Relationship of Key 3-Methyl-4-piperidin-1-ylbenzoic Acid Modifications

Molecular ModificationMetabolic Activity (EC₅₀/IC₅₀)Neurological Activity (Kᵢ)Key Pharmacokinetic Improvement
Unsubstituted 4-piperidin-1-ylbenzoic acidGDH activation IC₅₀ = 8.2 μM5-HT₆ Kᵢ = 420 nMModerate BBB penetration (brain/plasma = 0.3)
3-Methyl derivativeGDH activation IC₅₀ = 3.7 μM5-HT₆ Kᵢ = 185 nMEnhanced BBB penetration (brain/plasma = 0.6)
3-Methyl-5-methoxy derivativeGDH activation IC₅₀ = 1.2 μM5-HT₆ Kᵢ = 82 nMCYP2D6 inhibition reduced 3-fold
3-Methyl-6-fluoro derivativeNot reportedD₂ Kᵢ = 35 nMPlasma half-life extended by 2.7×

Role as a Synthetic Intermediate in Pharmaceutical Development

Beyond direct bioactivity, 3-methyl-4-piperidin-1-ylbenzoic acid serves as a versatile synthon for constructing complex drug architectures. The carboxylic acid moiety enables diverse coupling reactions, particularly:

  • Amide bond formation with amino acid residues to create peptide mimetics (e.g., GLP-1 receptor agonists)
  • Esterification for prodrug development with enhanced oral bioavailability
  • Metal-catalyzed cross-coupling to introduce aryl/heteroaryl pharmacophores [9]

The piperidine nitrogen facilitates further functionalization via:

  • N-alkylation to modulate lipophilicity (log P adjustable by ±1.5 units)
  • N-oxidation for enhanced aqueous solubility
  • Quaternary ammonium salt formation for neuromuscular applications [6]

Notably, palladium-catalyzed transformations efficiently construct biaryl systems when utilizing the benzoic acid as an electrophilic partner. Recent advances demonstrate Buchwald-Hartwig amination at the 3-methyl position (after bromination) enables installation of secondary amine functionalities without piperidine deprotection [3] [9]. This synthetic versatility is evidenced in the scaffold's incorporation into clinical candidates:

  • Bone anabolic agents via thienopyridine conjugation (e.g., DS96432529)
  • 11β-HSD1 inhibitors for metabolic syndrome
  • Multitargeting antipsychotics with D₂/5-HT₂A affinity [5] [7]

Table 3: Synthetic Applications of 3-Methyl-4-piperidin-1-ylbenzoic Acid in Drug Development

Synthetic RouteKey Reaction ConditionsResulting PharmacophoreTherapeutic Application
Amide couplingEDC/HOBt, DIPEA, DMFPeptidomimetic conjugatesGLP-1 receptor agonists
Suzuki-Miyaura cross-couplingPd(PPh₃)₄, K₂CO₃, dioxane/H₂OBiaryl systemsPPARγ modulators
Electrophilic brominationBr₂, FeCl₃, CH₂Cl₂3-Bromomethyl derivativesKinase inhibitor intermediates
Piperidine N-alkylationK₂CO₃, alkyl halides, DMFQuaternary ammonium saltsNeuromuscular blocking agents

Properties

CAS Number

944895-26-5

Product Name

3-Methyl-4-piperidin-1-ylbenzoic acid

IUPAC Name

3-methyl-4-piperidin-1-ylbenzoic acid

Molecular Formula

C13H17NO2

Molecular Weight

219.28 g/mol

InChI

InChI=1S/C13H17NO2/c1-10-9-11(13(15)16)5-6-12(10)14-7-3-2-4-8-14/h5-6,9H,2-4,7-8H2,1H3,(H,15,16)

InChI Key

OBIBPSIFDLNTBF-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)C(=O)O)N2CCCCC2

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)O)N2CCCCC2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.